(E)-non-2-enedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

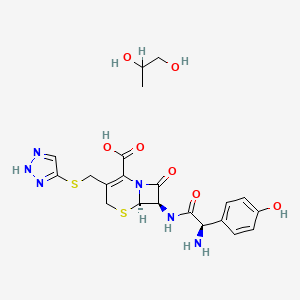

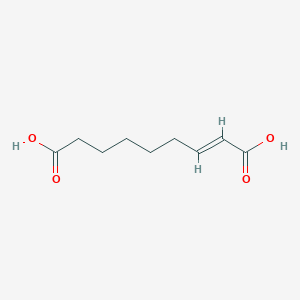

“(E)-non-2-enedioic acid” is an organic compound based on its name. The “E” denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides . “Non-2-ene” suggests a nine-carbon chain with a double bond starting at the second carbon. “Dioic acid” indicates the presence of two carboxylic acid groups. Without more specific information, it’s difficult to provide a more detailed description.

Synthesis Analysis

The synthesis of a compound like “(E)-non-2-enedioic acid” would likely involve the formation of a nine-carbon chain, the introduction of a double bond in the E configuration, and the addition of two carboxylic acid groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its exact structure. The presence of a double bond and two carboxylic acid groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this could be analyzed using various techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications

Dermatological Applications

(E)-non-2-enedioic acid: is structurally similar to alpha-hydroxy acids (AHAs), which are widely used in dermatology for their exfoliative and rejuvenating properties . The compound can potentially be used in topical formulations to improve skin texture, stimulate collagen synthesis, and treat various skin conditions such as photoaging, hyperpigmentation, and acne. Research into optimal concentrations and formulations for (E)-non-2-enedioic acid could lead to new skincare products.

Food Industry Applications

As a dicarboxylic acid, (E)-non-2-enedioic acid may have applications in the food industry similar to pectin, a plant-based hydrocolloid . It could be used as an additive in jams, jellies, and low-calorie foods, or as a stabilizer in acidified milk products. Its multifunctional nature allows for potential use as a thickener or emulsifier, enhancing the texture and consistency of food products.

Pharmaceutical Applications

The structural properties of (E)-non-2-enedioic acid suggest it could be useful in pharmaceutical formulations. Similar compounds are used to reduce blood cholesterol levels and treat gastrointestinal disorders . Further research could explore its use in drug delivery systems, particularly for targeted therapy and controlled release of medications.

Biomedical Imaging

(E)-non-2-enedioic acid could play a role in the development of fluorescent organic/inorganic nanohybrids for biomedical applications . These nanohybrids are used in near-infrared (NIR-II) fluorescence and lifetime imaging, which are crucial for visualizing physiological and pathological processes with reduced tissue absorption and autofluorescence.

Nucleic Acid Research

The compound’s potential for molecular recognition makes it a candidate for use in nucleic acid research. It could be involved in biosensing, gene regulation, and as a tool for studying DNA and RNA structures and functions . This application could lead to advances in genetic engineering and molecular diagnostics.

Cosmetic Industry Applications

Given its similarity to AHAs, (E)-non-2-enedioic acid could be used in the cosmetic industry for anti-aging products . Its ability to enhance skin appearance by reducing fine lines and wrinkles, and improving overall skin tone, makes it a valuable ingredient for cosmetic formulations.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-non-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXPUAYMZURQJH-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C/C(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)